

Inter-laboratory Comparison of Cyanidin 3-Xyloside Quantification: A Comparative Guide

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Compound of Interest

Compound Name: Cyanidin 3-xyloside

Cat. No.: B8249584

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This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of **Cyanidin 3-xyloside**, a key anthocyanin of interest in food science, pharmacology, and drug development. The study evaluates the performance of High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two commonly employed analytical techniques. This document is intended for researchers, scientists, and drug development professionals to aid in method selection and validation for the accurate quantification of **Cyanidin 3-xyloside**.

Study Overview

An inter-laboratory study was conducted to assess the comparability and performance of analytical methods for the quantification of **Cyanidin 3-xyloside**. Participating laboratories were provided with standardized samples of **Cyanidin 3-xyloside** at different concentration levels. The primary objective was to evaluate the accuracy, precision, and overall reliability of the HPLC-UV and LC-MS/MS methods across different laboratory settings.

Data Presentation

The quantitative data from the inter-laboratory comparison is summarized in the tables below. These tables provide a clear comparison of the performance characteristics of the HPLC-UV and LC-MS/MS methods.

Table 1: Comparison of Method Validation Parameters for **Cyanidin 3-Xyloside** Quantification

Parameter	HPLC-UV	LC-MS/MS
Linearity (Range)	10 - 500 µg/mL	1 - 1000 ng/mL
Correlation Coefficient (r ²)	≥ 0.999	≥ 0.995
Precision (RSD%) - Intra-day	1.5 - 5.8%	< 15%
Precision (RSD%) - Inter-day	3.2 - 12.5%	< 15%
Accuracy (Recovery %)	95.7 - 103.2%	88.5 - 110.6%
Limit of Detection (LOD)	2 µg/mL	0.5 ng/mL
Limit of Quantification (LOQ)	10 µg/mL	1 ng/mL

Table 2: Summary of Inter-laboratory Comparison Results for **Cyanidin 3-Xyloside** Quantification (Concentration in µg/mL)

Sample ID	Assigned Value	Mean (HPLC-UV)	Mean (LC-MS/MS)	RSD% (HPLC-UV)	RSD% (LC-MS/MS)
C3X-L1	25.0	24.2	25.8	8.5%	4.2%
C3X-L2	100.0	98.7	101.5	6.1%	3.1%
C3X-L3	250.0	255.1	247.9	4.9%	2.5%

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient elution is typically used. For example:
 - Solvent A: 5% Formic acid in Water
 - Solvent B: Acetonitrile
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 520 nm.
- Injection Volume: 20 µL.
- Sample Preparation: Samples were accurately weighed, dissolved in a suitable solvent (e.g., methanol with 0.1% HCl), and filtered through a 0.45 µm syringe filter before injection.

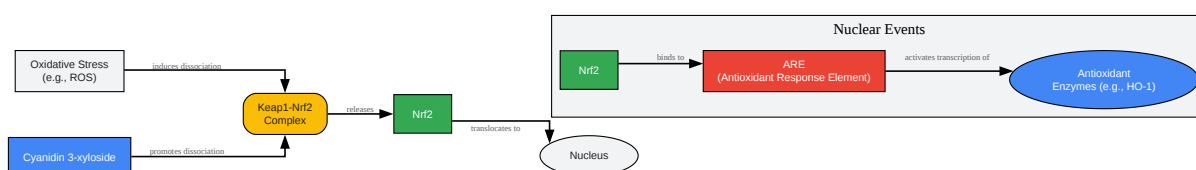
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: Similar to the HPLC-UV method, a gradient of water with formic acid and acetonitrile is commonly used.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Specific precursor-to-product ion transitions for **Cyanidin 3-xyloside** were monitored for quantification.
- Sample Preparation: Similar to the HPLC-UV method, with potential for further dilution to fit within the linear range of the instrument.

Mandatory Visualizations

Signaling Pathway

Anthocyanins, including **Cyanidin 3-xyloside**, are known to be involved in various cellular signaling pathways, particularly those related to antioxidant and anti-inflammatory responses. The diagram below illustrates a simplified representation of the Nrf2-ARE signaling pathway, which is a key mechanism for cellular protection against oxidative stress and is often modulated by anthocyanins.

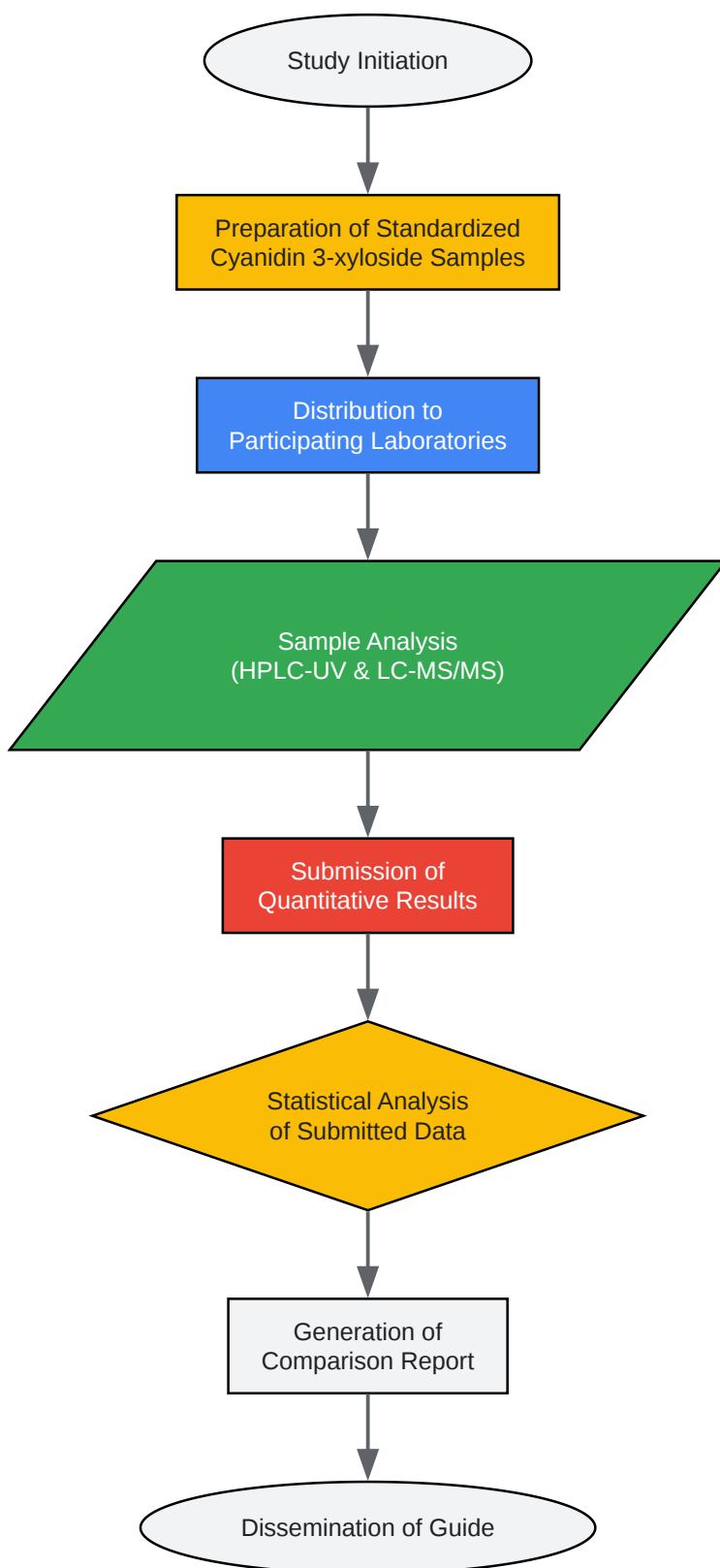


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Simplified Nrf2-ARE signaling pathway modulated by **Cyanidin 3-xyloside**.

Experimental Workflow

The following diagram outlines the logical workflow of the inter-laboratory comparison study.



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Workflow of the inter-laboratory comparison study.

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